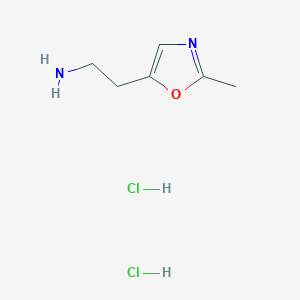![molecular formula C36H44FeO2P2 B2822740 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine CAS No. 849924-73-8](/img/structure/B2822740.png)
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine, also known as this compound, is a type of organophosphine compound that has been used in the synthesis of several organic compounds. It is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of polymers to the preparation of pharmaceuticals. This compound has also been used in the synthesis of drugs, catalysts, and materials. It is known to be a highly active ligand, which can be used to bind to metals, thereby forming organometallic complexes.
Mécanisme D'action
The mechanism of action of (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is not completely understood. However, it is believed that the compound acts as a ligand, binding to metals, such as palladium or nickel, to form organometallic complexes. These complexes can then be used as catalysts in the synthesis of a variety of organic compounds. Additionally, the compound can also be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound can act as a ligand, binding to metals, such as palladium or nickel, to form organometallic complexes. These complexes can then be used as catalysts in the synthesis of a variety of organic compounds. Additionally, the compound can also be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine in laboratory experiments include its versatility and its ability to form organometallic complexes with metals, such as palladium or nickel. Additionally, the compound can be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is expensive and can be difficult to obtain. Additionally, the reaction conditions for the Grubbs-Hoveyda reaction are often difficult to control, which can lead to poor yields.
Orientations Futures
The future directions for (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into the use of this compound as a catalyst in the synthesis of polymers and pharmaceuticals is needed. Finally, further research into the use of this compound as a ligand in the synthesis of organometallic complexes is needed.
Méthodes De Synthèse
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is synthesized by a process known as the Grubbs-Hoveyda reaction. This reaction involves the use of an organometallic reagent, such as a palladium or nickel complex, and a diene, such as an alkyne or alkene. The organometallic reagent is reacted with the diene to form a complex that is then reacted with a phosphine ligand to form the desired product. This reaction is often used to synthesize organophosphines from a variety of starting materials.
Applications De Recherche Scientifique
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, which can be used in catalysis and as a catalyst in the synthesis of polymers. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. It has also been used to study the mechanism of action of some drugs, as well as to study the biochemical and physiological effects of certain drugs.
Propriétés
InChI |
InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUEXSFJREZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeO2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)


![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)




![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)
